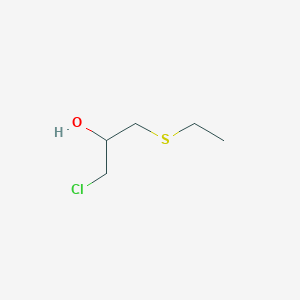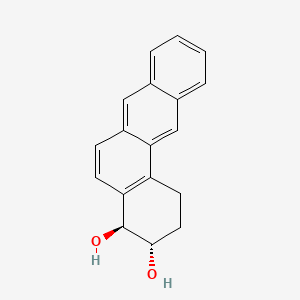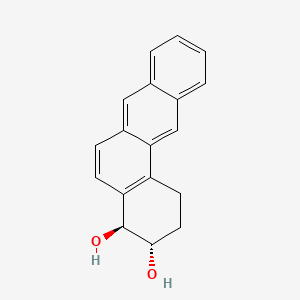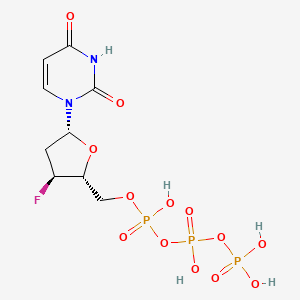
7-methoxy-2-methyl-3-methylsulfanyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 298289 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 298289 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of condensation reactions
Industrial Production Methods: In an industrial setting, the production of NSC 298289 is scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing side products.
Chemical Reactions Analysis
Types of Reactions: NSC 298289 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
NSC 298289 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: NSC 298289 is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 298289 involves its interaction with specific molecular targets within cells. It can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. These interactions are often mediated by the compound’s ability to bind to active sites or alter the conformation of target proteins.
Comparison with Similar Compounds
NSC 298289 can be compared to other similar compounds based on its structure and reactivity. Some similar compounds include:
NSC 125973: Known for its role in cancer research.
NSC 118218: Used in the study of DNA synthesis inhibitors.
Uniqueness: What sets NSC 298289 apart is its specific binding affinity and the unique pathways it influences, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
53600-13-8 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
7-methoxy-2-methyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C11H13NOS/c1-7-11(14-3)8-5-4-6-9(13-2)10(8)12-7/h4-6,12H,1-3H3 |
InChI Key |
DRQYLBLWYASUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



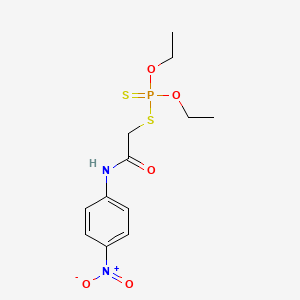
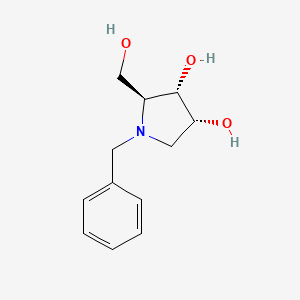
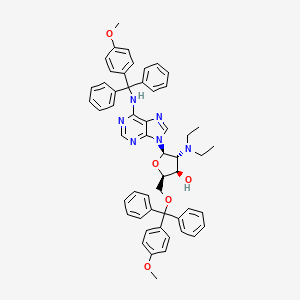
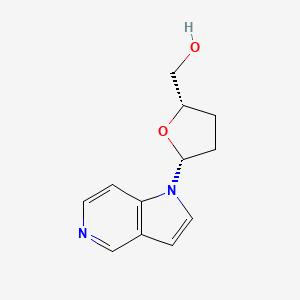

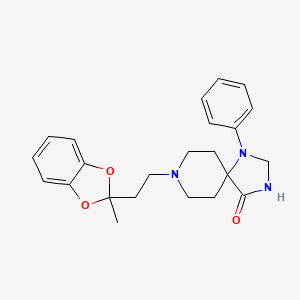
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
